Comprehensive Spectral Profiling and Structural Elucidation of 2-Chloro-N-(2,5-diethoxyphenyl)acetamide
Comprehensive Spectral Profiling and Structural Elucidation of 2-Chloro-N-(2,5-diethoxyphenyl)acetamide
Executive Summary
The compound 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS: 401577-73-9) is a highly functionalized acetamide derivative frequently utilized as a critical intermediate in the synthesis of pharmaceuticals and advanced agrochemicals[1]. Its molecular architecture—comprising a chloroacetyl moiety conjugated to a 2,5-diethoxyaniline core—presents a unique spectral fingerprint.
For researchers and drug development professionals, the rigorous structural elucidation of such intermediates is paramount to ensuring downstream synthetic fidelity. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule, grounded in established spectrometric principles[2].
Spectral elucidation workflow for 2-chloro-N-(2,5-diethoxyphenyl)acetamide.
Mass Spectrometry (MS): Isotopic Signatures and Fragmentation
Mass spectrometry provides the foundational confirmation of the molecular formula ( C12H16ClNO3 ). When analyzed via Electrospray Ionization (ESI) in positive ion mode, the presence of the chlorine atom dictates a highly specific, self-validating isotopic signature.
Causality of the Spectral Output
Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. Consequently, the intact molecular ion will manifest as a distinct doublet separated by 2 m/z units. The fragmentation pathway is primarily driven by the lability of the amide bond and the inductive effect of the chloroalkyl group. Upon collision-induced dissociation (CID), the molecule typically expels the chloroacetyl group, leaving the stable 2,5-diethoxyaniline cation[3].
Quantitative MS Data
| Ion Type | m/z (Observed) | Relative Abundance | Structural Assignment |
| [M+H]⁺ ( 35Cl ) | 258.09 | 100% | Intact molecular ion (Base peak for intact MS) |
| [M+H]⁺ ( 37Cl ) | 260.09 | ~33% | Intact molecular ion (Isotope) |
| Fragment 1 | 180.10 | High | [M+H - COCH2Cl ]⁺ (2,5-diethoxyaniline cation) |
| Fragment 2 | 152.07 | Medium | Loss of ethyl group ( −C2H4 ) from Fragment 1 |
Infrared (IR) Spectroscopy: Functional Group Vibrations
Infrared spectroscopy elucidates the functional group topology of the molecule. The spectral data for this compound is dominated by the secondary amide linkage and the ether oxygen atoms[4].
Causality of the Spectral Output
In a standard aliphatic amide, the Amide I band (C=O stretch) typically appears around 1650 cm⁻¹. However, in 2-chloro-N-(2,5-diethoxyphenyl)acetamide, the highly electronegative α -chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This restricts the resonance delocalization of the nitrogen lone pair into the carbonyl group, thereby increasing the double-bond character of the C=O bond and shifting the Amide I band to a slightly higher wavenumber (~1675 cm⁻¹)[2].
Quantitative IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3280 | Medium, Sharp | N-H Stretch | Secondary Amide |
| 2975, 2880 | Weak | C-H Stretch | Aliphatic (Ethoxy CH3 , CH2 ) |
| 1675 | Strong | C=O Stretch (Amide I) | Chloroacetamide Carbonyl |
| 1535 | Strong | N-H Bend (Amide II) | Secondary Amide |
| 1220, 1045 | Strong | C-O-C Asym/Sym Stretch | Aryl-Alkyl Ethers (Ethoxy groups) |
| 745 | Medium | C-Cl Stretch | Chloroalkyl moiety |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive connectivity map of the molecule. The 2,5-diethoxyphenyl ring presents a classic 1,2,4-spin system (with substituents at positions 1, 2, and 5) that yields a highly predictable coupling logic[2].
Causality of the 1H NMR Chemical Shifts
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The Aromatic Protons (H-3, H-4, H-6): The ethoxy groups at C-2 and C-5 are strongly electron-donating via resonance (+R effect), shielding the ortho and para protons. However, H-6 is situated directly ortho to the amide nitrogen. The anisotropic deshielding cone of the adjacent carbonyl group, combined with potential intramolecular hydrogen bonding between the amide N-H and the C-2 oxygen, locks the conformation and pushes the H-6 signal significantly downfield (~8.10 ppm).
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The Chloroacetyl Protons: The isolated methylene group ( CH2Cl ) is flanked by a carbonyl and a highly electronegative chlorine atom, resulting in a sharp, heavily deshielded singlet at ~4.20 ppm.
Spin-spin coupling logic for the 2,5-diethoxyphenyl aromatic system.
Quantitative NMR Data (Simulated at 400 MHz, CDCl₃)
Table 3: ¹H NMR Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 8.45 | Broad Singlet (br s) | 1H | - | Amide -NH - |
| 8.10 | Doublet (d) | 1H | 2.8 | Aromatic H -6 |
| 6.78 | Doublet (d) | 1H | 8.8 | Aromatic H -3 |
| 6.55 | Doublet of doublets (dd) | 1H | 8.8, 2.8 | Aromatic H -4 |
| 4.20 | Singlet (s) | 2H | - | -CO-CH ₂-Cl |
| 4.08 | Quartet (q) | 2H | 7.0 | C2-O-CH ₂-CH₃ |
| 3.98 | Quartet (q) | 2H | 7.0 | C5-O-CH ₂-CH₃ |
| 1.42 | Triplet (t) | 3H | 7.0 | C2-O-CH₂-CH ₃ |
| 1.38 | Triplet (t) | 3H | 7.0 | C5-O-CH₂-CH ₃ |
Experimental Protocols for Spectral Acquisition
To ensure reproducibility and E-E-A-T compliant scientific integrity, the following self-validating protocols must be strictly adhered to during data acquisition.
High-Resolution Mass Spectrometry (HRMS) Protocol
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System Validation: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis and validate ion transmission efficiency across the m/z 100-1000 range. Ensure mass accuracy error is < 2 ppm.
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (to promote protonation).
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Blank Run: Inject the pure solvent matrix (Methanol/Water/Formic Acid) to establish a baseline and confirm the absence of carryover or background contamination at m/z 258/260.
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Acquisition: Inject 2 µL of the sample into an ESI-QTOF system operating in positive ion mode. Apply a capillary voltage of 3.5 kV and a fragmentor voltage of 100 V.
Attenuated Total Reflectance (ATR) FT-IR Protocol
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Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans) of the ambient atmosphere to subtract CO2 and water vapor interferences.
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Sample Application: Place approximately 2-3 mg of the solid crystalline compound directly onto the ATR crystal.
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Pressure Application: Lower the pressure anvil until the software indicates optimal contact (preventing air gaps that cause spectral distortion).
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Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Protocol
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Solvent Validation: Acquire a baseline 1D ¹H spectrum of pure CDCl3 (containing 0.03% v/v Tetramethylsilane, TMS). Verify the residual CHCl3 peak at exactly 7.26 ppm and the TMS peak at 0.00 ppm.
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Sample Preparation: Dissolve exactly 15 mg of the compound in 0.6 mL of the validated CDCl3 . Transfer the solution to a 5 mm precision NMR tube, ensuring a sample depth of exactly 4-5 cm to maintain magnetic field homogeneity.
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Shimming and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z1-Z5) on the deuterium lock signal until the lock level stabilizes. Tune and match the probe to the ¹H frequency.
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Acquisition: Acquire the ¹H spectrum using a standard 30-degree pulse sequence (zg30), 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure full longitudinal relaxation of the protons.
References
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NIST Chemistry WebBook, SRD 69 Title: NIST Chemistry WebBook: Mass Spectrometry and Isotopic Data Source: National Institute of Standards and Technology (NIST) URL:[Link][3]
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Spectral Database for Organic Compounds (SDBS) Title: SDBS: Integrated Spectral Database System for Organic Compounds Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL:[Link][4]
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Spectrometric Identification of Organic Compounds Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley (Silverstein, R. M., Webster, F. X., Kiemle, D. J.) URL:[Link][2]
